molecular formula C10H10N2 B1356941 3-Methylquinolin-8-amine CAS No. 3393-71-3

3-Methylquinolin-8-amine

Cat. No.: B1356941
CAS No.: 3393-71-3
M. Wt: 158.2 g/mol
InChI Key: YLAVIVCVGRVZQH-UHFFFAOYSA-N
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Description

3-Methylquinolin-8-amine is a heterocyclic organic compound with the chemical formula C10H10N2. It is a derivative of quinoline, featuring a methyl group attached to the 3-position of the quinoline ring and an amine group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylquinolin-8-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methylquinoline with ammonia or amines under high temperature and pressure can yield this compound . Additionally, transition metal-free catalyzed methods, ultrasound irradiation reactions, and greener chemical processes have been explored for the synthesis of quinoline derivatives .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methylquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into corresponding tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

3-Methylquinolin-8-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Medicine: It exhibits potential therapeutic properties, including antimalarial and antibacterial activities.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methylquinolin-8-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic free heme within the parasite . This disrupts the parasite’s metabolic processes and ultimately results in its death.

Comparison with Similar Compounds

3-Methylquinolin-8-amine can be compared with other similar compounds, such as:

    Quinolin-8-amine: Lacks the methyl group at the 3-position, which may affect its reactivity and biological activity.

    3-Methylquinoline: Lacks the amine group at the 8-position, which influences its chemical properties and applications.

    8-Aminoquinoline: Similar structure but without the methyl group at the 3-position, leading to different chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAVIVCVGRVZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313284
Record name 3-Methyl-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3393-71-3
Record name 3-Methyl-8-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3393-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-8-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methylquinolin-8-ol (Intermediate 30) (150 mg, 0.9 mmol) and ammonium sulphite (250 mg, 1.8 mmol) were added to aqueous ammonia (3 ml) and heated for 48 h. After cooling, water was added and the mixture was extracted with DCM. The organic phase was dried (Na2SO4) and concentrated in vacuo to give the title compound (130 mg, 86%).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ammonium sulphite
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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